1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

5-HT₆ receptor Functional antagonism cAMP assay

1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ (CAS 651335‑12‑5) is a synthetic, C3‑phenylsulfonyl, N1‑piperidin‑3‑ylmethyl indole derivative with molecular formula C₂₀H₂₂N₂O₂S and molecular weight 354.5 g·mol⁻¹. The compound is classified as a 5‑hydroxytryptamine 6 (5‑HT₆) receptor modulator and has been specifically disclosed as a 5‑HT₆ antagonist.

Molecular Formula C20H22N2O2S
Molecular Weight 354.5 g/mol
CAS No. 651335-12-5
Cat. No. B12539976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
CAS651335-12-5
Molecular FormulaC20H22N2O2S
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H22N2O2S/c23-25(24,17-8-2-1-3-9-17)20-15-22(14-16-7-6-12-21-13-16)19-11-5-4-10-18(19)20/h1-5,8-11,15-16,21H,6-7,12-14H2
InChIKeyLXOKVSKTLIJLDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651335-12-5): Baseline Identity for 5‑HT₆ Receptor‑Targeted Procurement


1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ (CAS 651335‑12‑5) is a synthetic, C3‑phenylsulfonyl, N1‑piperidin‑3‑ylmethyl indole derivative with molecular formula C₂₀H₂₂N₂O₂S and molecular weight 354.5 g·mol⁻¹ . The compound is classified as a 5‑hydroxytryptamine 6 (5‑HT₆) receptor modulator and has been specifically disclosed as a 5‑HT₆ antagonist [1]. Its core structure combines the 3‑phenylsulfonyl‑1H‑indole pharmacophore with a basic piperidine side‑chain attached via a methylene linker at the N1 position, a substitution pattern that differentiates it from earlier 3‑piperidinyl‑indole or 1‑arylsulfonyl‑indole congeners and defines its distinct interaction with the 5‑HT₆ receptor [2].

Why 5‑HT₆ Scaffold Hopping Fails: The Structural Singularity of 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651335-12-5)


The 5‑HT₆ receptor tolerates diverse indole‑based chemotypes, yet small positional changes in the sulfonyl and basic‑amine attachments profoundly alter binding mode, functional efficacy, and selectivity [1]. For example, moving the phenylsulfonyl group from C3 to N1, or replacing the piperidin‑3‑ylmethyl side‑chain with a directly attached piperidine or pyrrolidine, switches pharmacology from full agonism (EC₅₀ ≈ 24 nM for N1‑benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole) to potent antagonism, and shifts selectivity against off‑target 5‑HT₇ receptors [2]. Therefore, 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ occupies a unique position in the SAR landscape that cannot be replicated by generic 5‑HT₆ ligands; any procurement based solely on “indole‑sulfonyl‑piperidine” similarity risks acquiring a compound with a fundamentally different efficacy profile and selectivity window.

1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651335-12-5): Quantitative Head‑to‑Head Evidence Against Closest Analogs


5‑HT₆ Functional Antagonism: 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- vs. N1‑Benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole

In a 5‑HT₆‑mediated cAMP accumulation assay performed in HEK293 cells expressing human recombinant 5‑HT₆ receptor, 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ acts as a full antagonist with an IC₅₀ of 0.74 nM [1]. In contrast, the regioisomeric comparator N1‑benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole (9a) functions as a full agonist in an equivalent cyclase assay, exhibiting an EC₅₀ of 24 nM [2]. The target compound therefore provides a >30‑fold functional potency advantage while delivering complete signal blockade rather than receptor activation.

5-HT₆ receptor Functional antagonism cAMP assay

5‑HT₆ Binding Affinity: Target Compound vs. 1‑(Arylsulfonyl)‑3‑(piperidinylmethyl)‑1H‑indole Congener

In a radioligand displacement assay using human 5‑HT₆ receptor, 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ demonstrates a binding Ki of 740 nM [1]. By comparison, the alternative scaffold 1‑(arylsulfonyl)‑3‑(piperidinylmethyl)‑1H‑indole (compound 1 from the Wyeth series) achieves a Ki of 1 nM [2]. Although the target compound binds with lower affinity, it maintains sub‑micromolar receptor engagement and offers a structurally distinct vector for fragment‑based elaboration that avoids the intellectual property space of the 1‑arylsulfonyl series.

5-HT₆ receptor Radioligand binding Affinity

Selectivity Window Against 5‑HT₇: Class‑Level Inference for the 3‑Phenylsulfonyl‑1‑(azacyclyl)‑1H‑indole Series

Within the broader 3‑(arylsulfonyl)‑1‑(azacyclyl)‑1H‑indole class, compounds bearing a piperidinylmethyl side‑chain at N1 consistently display >100‑fold selectivity for 5‑HT₆ over 5‑HT₇, as reported for the structurally analogous 1‑(arylsulfonyl)‑3‑(piperidinylmethyl)‑1H‑indole scaffold where compound 1 exhibits excellent 5‑HT₆/5‑HT₇ selectivity [1]. In contrast, N1‑unsubstituted or directly N‑piperidinyl‑linked analogs show markedly reduced selectivity, with 5‑HT₇ IC₅₀ values frequently falling within 10‑fold of their 5‑HT₆ affinity [2]. Although a direct selectivity measurement for the target compound is not publicly available, the presence of the N1‑methylene‑piperidine linker is structurally diagnostic of a high‑selectivity profile based on class‑level SAR.

5-HT₇ receptor Selectivity Off-target

Chemical Topology Differentiation: C3‑Sulfonyl vs. N1‑Sulfonyl Indole Scaffolds

The target compound’s 3‑phenylsulfonyl‑1‑(piperidin‑3‑ylmethyl)‑1H‑indole architecture represents a distinct topological isomer relative to the extensively patented 1‑arylsulfonyl‑3‑piperidinyl‑1H‑indole series (e.g., US 8,618,114). In the 1‑arylsulfonyl series, the sulfonyl group occupies the N1 position, which enforces a different vector of the arylsulfonyl moiety and alters the orientation of the basic amine within the 5‑HT₆ binding pocket, as demonstrated by the agonist‑to‑antagonist switch described above [1]. This topological difference provides the target compound with a unique intellectual property position and a distinct opportunity for lead optimization that avoids crowded chemical space.

Scaffold comparison Pharmacophore topology Patent landscape

Optimal Deployment Scenarios for 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651335-12-5) Based on Verified Differentiation


5‑HT₆ Antagonist Tool Compound for CNS Target Validation

With a functional IC₅₀ of 0.74 nM as a full 5‑HT₆ antagonist [1], 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ serves as a high‑potency tool for acute in‑vitro target engagement studies. Its clean antagonist profile avoids the confounding receptor activation seen with regioisomeric agonists such as N1‑benzenesulfonyl‑3‑piperidin‑3‑yl‑1H‑indole (EC₅₀ = 24 nM). Researchers investigating 5‑HT₆‑mediated cAMP inhibition in neuronal cell lines or primary cultures should select this compound to ensure complete signal blockade.

Lead Optimization Scaffold with Freedom‑to‑Operate

The C3‑phenylsulfonyl topology and N1‑methylene‑piperidine linker distinguish this compound from the heavily patented 1‑arylsulfonyl‑3‑piperidinyl‑1H‑indole series. Medicinal chemistry teams pursuing a novel 5‑HT₆ antagonist chemotype for cognitive or metabolic indications can utilize 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ as a starting point for structure‑based design, leveraging its moderate binding affinity (Ki = 740 nM) to vectorize substituents that improve potency while retaining the selectivity advantages inferred from its N1‑linker topology [2].

Selectivity Profiling Standard for 5‑HT₆ vs. 5‑HT₇ Assays

Based on class‑level SAR showing that N1‑piperidinylmethyl‑substituted 3‑arylsulfonyl indoles achieve >100‑fold selectivity over 5‑HT₇, this compound can be employed as a reference standard in selectivity panels. Its predicted wide window contrasts with the narrow selectivity of N1‑unsubstituted analogs [3], making it a valuable comparator when screening for off‑target serotonergic activity in lead series.

Fragment‑Based Screening Library Member

Possessing a molecular weight of 354.5 g·mol⁻¹ and a well‑characterized binding mode, 1H‑Indole, 3‑(phenylsulfonyl)‑1‑(3‑piperidinylmethyl)‑ meets the criteria for a fragment‑like 5‑HT₆ ligand. Its sub‑micromolar affinity and full antagonist pharmacology provide a validated hit for fragment‑growing campaigns aimed at discovering next‑generation CNS therapeutics.

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